Product packaging for cis-3,4-Difluoropyrrolidine hydrochloride(Cat. No.:CAS No. 869481-94-7)

cis-3,4-Difluoropyrrolidine hydrochloride

Cat. No.: B1400639
CAS No.: 869481-94-7
M. Wt: 143.56 g/mol
InChI Key: JDUYOMPVOXGHIR-HKTIBRIUSA-N
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Description

cis-3,4-Difluoropyrrolidine hydrochloride is a versatile fluorinated pyrrolidine scaffold of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms in the cis configuration on the pyrrolidine ring can be leveraged to fine-tune the molecular properties of potential therapeutics, influencing their potency, metabolic stability, and membrane permeability. This compound serves as a critical synthetic building block, particularly for the construction of biologically active molecules targeting the central nervous system. For instance, recent research into novel dopamine D3 receptor (D3R)-selective antagonists highlights the use of similar, high-quality, fluorinated synthons to develop compounds with unprecedented selectivity and a unique positive allosteric modulator (PAM)-antagonist profile . Such advancements are crucial for creating research tools and therapeutic leads for neuropsychiatric disorders, including substance use disorder, with potentially fewer side effects compared to non-selective agents . By providing a constrained, polar motif, this difluorinated pyrrolidine is an invaluable intermediate for synthesizing and optimizing new chemical entities in high-throughput screening campaigns and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClF2N B1400639 cis-3,4-Difluoropyrrolidine hydrochloride CAS No. 869481-94-7

Properties

IUPAC Name

(3S,4R)-3,4-difluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYOMPVOXGHIR-HKTIBRIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735948
Record name (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869481-94-7
Record name Pyrrolidine, 3,4-difluoro-, hydrochloride (1:1), (3S,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869481-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deoxyfluorination of 3,4-Dihydroxyproline Derivatives

One of the most effective methods to prepare cis-3,4-difluoropyrrolidine hydrochloride involves the use of diols derived from 3,4-dihydroxyproline. The hydroxyl groups are converted to fluorides using reagents such as diethylaminosulfur trifluoride (DAST) or nonafluorobutanesulfonyl fluoride (NfF) in the presence of fluoride sources.

  • Reagents and Conditions:

    • DAST is effective but has limitations due to toxicity, thermal instability, and cost.
    • NfF combined with tetrabutylammonium difluorotriphenylsilicate (TBAT) provides a milder alternative.
    • Reactions are typically conducted in inert solvents such as dichloromethane at temperatures ranging from 0°C to 30°C.
  • Yields and Stereochemical Outcomes:

    • Yields for the deoxyfluorination step vary; NfF-mediated reactions yield approximately 26%, while DAST-mediated reactions yield around 14%.
    • The cis-3,4-difluoro isomer is selectively obtained with minimal side products such as pyrrole derivatives.
  • Example Procedure:

    • A protected 3,4-dihydroxyproline benzyl ester is treated with NfF and TBAT under cooling, then warmed to room temperature with stirring for 20 hours.
    • Workup involves aqueous sodium bicarbonate extraction and purification by chromatography or HPLC.

Fluorination via Epoxide Opening and Subsequent Deoxyfluorination

An alternative approach involves:

  • Formation of 3,4-epoxyproline intermediates.
  • Nucleophilic ring opening of the epoxide with fluoride ions to introduce the first fluorine.
  • Follow-up deoxyfluorination of the resulting fluorohydrin to install the second fluorine.

This method allows for stereochemical control but can suffer from side reactions such as aromatization to pyrrole derivatives, reducing yields.

Fluorination of Hydroxyproline Derivatives via Leaving Group Conversion

Another classical method involves:

  • Conversion of the 4-hydroxyl group of hydroxyproline derivatives into a leaving group (e.g., triflate or nonaflate).
  • Subsequent nucleophilic substitution with fluoride to install the fluorine atom.

However, this method can lead to side reactions like olefin formation due to β-elimination, lowering the yield and complicating purification.

  • Preferred solvents are inert and non-nucleophilic, such as dichloromethane, chloroform, or ethyl acetate.
  • Temperature control is critical; reactions are often initiated at 0°C to suppress side reactions and then warmed to ambient temperatures.
  • Sequential addition of reagents, especially hydrogen fluoride scavengers prior to fluorinating agents, improves yield and minimizes decomposition.
Method Key Reagents Solvent Temperature (°C) Yield (%) Notes
Deoxyfluorination with DAST DAST, fluoride source Dichloromethane 0 to 30 ~14 Toxic, expensive, moderate yield
Deoxyfluorination with NfF + TBAT Nonafluorobutanesulfonyl fluoride, TBAT Dichloromethane 0 to 30 ~26 Milder, better yield, less side products
Epoxide opening + deoxyfluorination Epoxide intermediate, fluoride, DAST Various 0 to RT Variable Risk of pyrrole side products
Leaving group substitution Triflic anhydride, fluoride Dichloromethane 0 to RT Low Side reactions due to β-elimination
  • The stereochemical outcome of fluorination is influenced by the choice of protecting groups on the nitrogen and carboxyl functionalities. For example, N-Boc protection favors higher yields with NfF, while N-Fmoc protection is more suitable for DAST-mediated fluorination.
  • The cis configuration is favored due to the reaction mechanism involving neighboring group participation and stereoelectronic effects.
  • Fluorination affects the conformational properties of the pyrrolidine ring, with implications for biological activity and synthetic utility.
  • Side reactions such as pyrrole formation are minimized by careful control of reaction conditions and reagent addition sequence.

The preparation of this compound is most effectively achieved via deoxyfluorination of protected 3,4-dihydroxyproline derivatives using reagents like nonafluorobutanesulfonyl fluoride combined with fluoride sources. This method provides a good balance of yield, stereochemical control, and operational safety. Alternative methods such as epoxide opening and leaving group substitution are available but generally suffer from lower yields or more side reactions. Optimizing protecting groups and reaction conditions is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrrolidines.

    Oxidation Products: Fluorinated ketones or aldehydes.

    Reduction Products: Fluorinated amines.

Mechanism of Action

The mechanism of action of cis-3,4-Difluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, emphasizing substituent effects and applications:

Compound Name CAS Number Molecular Formula Substituents Ring Type Key Properties/Applications
cis-3,4-Dihydroxypyrrolidine HCl 186393-21-5 C₄H₁₀ClNO₂ 3,4-dihydroxy Pyrrolidine Polar, hydrogen-bonding capacity; used as a chiral building block in asymmetric synthesis .
cis-3,4-Dibromo-3,4-dimethylpyrrolidine HCl 100350-95-6 C₆H₁₂Br₂ClN 3,4-dibromo, 3,4-dimethyl Pyrrolidine High molecular weight (293.43 g/mol); lipophilic substituents enhance steric bulk, potentially altering receptor interactions .
cis-3,4-Difluoropiperidine HCl 1419101-53-3 C₅H₁₀ClF₂N 3,4-difluoro Piperidine Fluorine atoms increase electronegativity and metabolic stability; piperidine ring reduces strain compared to pyrrolidine .
trans-3,4-Difluoropyrrolidine HCl Not provided C₄H₈ClF₂N 3,4-difluoro (trans) Pyrrolidine Stereoisomerism impacts spatial orientation and target binding; trans-configuration may reduce steric hindrance .
2.1 Substituent Effects on Physicochemical Properties
  • Fluorine vs. Hydroxyl Groups: Fluorine: Introduces electronegativity, enhancing metabolic stability and membrane permeability. For example, cis-3,4-difluoropiperidine HCl (piperidine analog) shows improved bioavailability compared to hydroxylated analogs due to reduced polarity . cis-3,4-Dihydroxypyrrolidine HCl is utilized in glycosidase inhibitor synthesis, where polar interactions are critical .
  • Bromine and Methyl Groups: Bromine: In cis-3,4-dibromo-3,4-dimethylpyrrolidine HCl, bromine atoms contribute to higher molecular weight (293.43 g/mol) and lipophilicity (LogP = 3.03), favoring interactions with hydrophobic enzyme pockets .
2.2 Ring Size and Conformational Flexibility
  • Pyrrolidine (5-membered ring) : Exhibits higher ring strain compared to piperidine, favoring specific bioactive conformations. For instance, pyrrolidine derivatives are preferred in dopamine receptor ligands due to optimal spatial arrangement .
  • Piperidine (6-membered ring) : Reduced strain enhances stability but may decrease selectivity in certain targets. cis-3,4-Difluoropiperidine HCl (a piperidine) could offer longer half-lives in vivo compared to pyrrolidines .

Biological Activity

Cis-3,4-Difluoropyrrolidine hydrochloride (CAS number 869481-94-7) is a fluorinated derivative of pyrrolidine characterized by the presence of two fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. Its molecular formula is C₄H₈ClF₂N, with a molecular weight of approximately 143.56 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and drug development due to its unique structural features and biological activity.

The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in chemical research and pharmaceutical development. The presence of fluorine atoms is significant as they can influence the compound's biological properties, including its pharmacokinetics and interaction with biological targets.

Biological Activity

This compound exhibits notable biological activity, particularly in the context of drug discovery. Preliminary studies suggest that it may interact with various biological targets due to its structural similarities with other biologically active compounds. The following sections detail its potential applications and mechanisms of action.

  • Binding Affinity : Interaction studies indicate that this compound has a considerable binding affinity to certain biological receptors, which could be pivotal for its pharmacological profile.
  • Scaffold for Drug Development : The compound's structure allows it to serve as a scaffold for synthesizing more complex molecules, potentially leading to novel therapeutic agents.
  • Influence on Conformational Properties : Research indicates that the fluorination at the 3 and 4 positions affects the conformational dynamics of related compounds, influencing their biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Conformational Properties : Research by Jiao et al. (2021) highlights how fluorinated proline derivatives can bias ring pucker and affect cis-trans isomerization rates, which may extend to similar compounds like this compound .
  • Synthesis and Applications : A study published in Inorganic Chemistry discusses the synthesis routes for difluorinated pyrrolidines, emphasizing their utility in developing new pharmaceuticals .

Comparative Analysis with Similar Compounds

The following table outlines the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
cis-3,4-Difluoropyrrolidine Fluorine at 3 and 4Hydrochloride salt form enhances solubility
3,4-Difluoropyrrolidine Fluorine at 3 and 4Lacks hydrochloride salt form
2,5-Difluoropyrrolidine Fluorine at 2 and 5Different biological activity profile
Pyrrolidine No fluorinationBaseline structure for comparison

This table illustrates how the positioning of fluorine atoms contributes to the distinct chemical properties and biological activities of these compounds.

Future Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Studies focusing on:

  • In Vivo Testing : Investigating its efficacy in animal models.
  • Target Interaction Studies : Identifying specific receptors or enzymes that interact with this compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance its pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing cis-3,4-difluoropyrrolidine hydrochloride, and how can diastereoselectivity be controlled?

  • Methodological Answer : While direct evidence for this compound is limited, analogous fluorinated pyrrolidine/piperidine syntheses suggest dearomatization-hydrogenation or electrochemical methods as viable routes. For example, cis-3,5-difluoropiperidine hydrochloride was synthesized via a two-step dearomatization-hydrogenation process with >99:1 diastereomeric ratio (d.r.) by optimizing reaction temperature and catalysts . For cis-3,4-difluoropyrrolidine, stereochemical control may involve fluorination precursors (e.g., dihydroxypyrrolidine derivatives) followed by fluorination under mild conditions (e.g., DAST or Deoxo-Fluor). Reaction monitoring via HPLC or chiral GC is critical to assess diastereoselectivity.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR are indispensable for confirming regiochemistry and fluorine substitution patterns. Axial fluorine preferences (e.g., C–F⋯HN+ interactions) can be detected via coupling constants and NOE experiments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns.
  • HPLC/UPLC : Reverse-phase chromatography with UV/ELSD detectors ensures purity (>95% by area normalization).
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry if feasible.

Q. What storage and handling protocols should be followed to prevent degradation of this compound?

  • Methodological Answer : Similar to structurally related pyrrolidine hydrochlorides (e.g., cis-3,4-dihydroxypyrrolidine hydrochloride), store at -20°C under inert gas (argon) to minimize hydrolysis or oxidation. Use anhydrous solvents (e.g., dry DMF or DCM) during reactions. For long-term stability, lyophilize and store in sealed vials with desiccants .

Advanced Research Questions

Q. How do axial fluorine substituents influence the conformational stability of this compound, and what experimental/computational methods validate these interactions?

  • Methodological Answer : Fluorine atoms in vicinal positions induce 1,3-diaxial interactions due to charge-dipole effects (C–F⋯HN+), stabilizing specific conformers. This is confirmed via:

  • Dynamic NMR : Variable-temperature 19F^{19}\text{F} NMR detects restricted rotation and energy barriers between conformers.
  • DFT Calculations : Molecular modeling (e.g., Gaussian or ORCA) predicts lowest-energy conformers and validates experimental NMR data .
  • X-ray Diffraction : Resolves spatial arrangement of fluorine and hydrogen atoms in the solid state.

Q. In medicinal chemistry, how does introducing vicinal difluoro groups into pyrrolidine scaffolds affect target binding and metabolic stability?

  • Methodological Answer : Fluorination enhances metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation. For example, CYP2A6 polymorphisms affect metabolism of fluorinated thiazolidinones, suggesting similar resistance in fluoropyrrolidines . Fluorine’s electronegativity also improves binding affinity via dipole interactions with target proteins (e.g., kinases or GPCRs). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding.

Q. How can computational models predict regiochemical outcomes in fluorinated pyrrolidine synthesis, and what are their limitations?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts transition-state energies for fluorination steps, guiding reagent selection (e.g., DAST vs. SF4_4).
  • Molecular Dynamics (MD) : Simulates solvent effects on diastereoselectivity during hydrogenation or cyclization.
  • Limitations : Computational models may overlook steric effects in bulky substrates or solvent-phase interactions not captured in gas-phase calculations. Experimental validation (e.g., kinetic studies) is critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported diastereoselectivity for fluoropyrrolidine syntheses?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (temperature, catalyst loading) or substrate pre-functionalization . For example, lower temperatures (0°C vs. 25°C) in electrochemical reactions can favor different adducts due to kinetic vs. thermodynamic control . Systematically replicate conditions using Design of Experiments (DoE) to identify critical variables. Cross-validate results with multiple characterization techniques (e.g., NMR and X-ray).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,4-Difluoropyrrolidine hydrochloride
Reactant of Route 2
cis-3,4-Difluoropyrrolidine hydrochloride

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